2-Bromo-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a white to light yellow crystalline powder that is used in various chemical reactions and applications. The compound is known for its unique chemical properties due to the presence of bromine and trifluoromethyl groups on the benzene ring.
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that reactions at the benzylic position are crucial for synthesis problems . The compound may undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylic compounds are known to play a role in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s molecular formula is c8h4brf3o2, and it has an average mass of 269015 Da , which may influence its pharmacokinetic properties.
Result of Action
It’s known that benzylic compounds can undergo various reactions, leading to changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethyl)benzoic acid. For instance, the compound is white to pale yellow in color and has a melting point between 119.0-125.0°C . These properties may be influenced by environmental conditions such as temperature and light exposure.
Preparation Methods
2-Bromo-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of aromatic carboxylic acids. For instance, 2-bromo-4-nitrobenzoic acid can be reacted with sodium trifluoromethanesulfonate, followed by reduction to obtain the target product . Another method involves the use of carbon tetrabromide (CBr4) in anhydrous acetonitrile (MeCN) under irradiation with a 60 W 400 nm LED .
Chemical Reactions Analysis
2-Bromo-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and trifluoromethyl groups.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The nitro group in its precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-fluorobenzoic acid: This compound has a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and chemical properties.
3-Bromo-4-carboxybenzotrifluoride: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINIIFNWZPCJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186473 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-89-2 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F6F4XX8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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